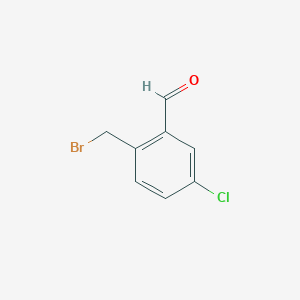![molecular formula C11H13ClN2O4S B1402861 N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-chloropropanamide CAS No. 1211459-18-5](/img/structure/B1402861.png)
N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-chloropropanamide
描述
N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-chloropropanamide is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of an acetylamino group, a sulfonyl group, and a chloropropanamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-chloropropanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminobenzenesulfonamide with acetic anhydride to form N-acetyl-4-aminobenzenesulfonamide. This intermediate is then reacted with 2-chloropropanoyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The final product is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-chloropropanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropanamide moiety can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The sulfonyl group can participate in redox reactions, leading to the formation of sulfoxides or sulfones.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of solvents such as dichloromethane or ethanol and may require heating.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Substitution Reactions: Products include substituted amides or thioamides.
Oxidation and Reduction Reactions: Products include sulfoxides, sulfones, or reduced amides.
Hydrolysis: Products include carboxylic acids and amines.
科学研究应用
N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-chloropropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-chloropropanamide involves its interaction with specific molecular targets. The acetylamino and sulfonyl groups are key functional groups that can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The chloropropanamide moiety may also play a role in binding to target proteins or nucleic acids, affecting their function.
相似化合物的比较
N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-chloropropanamide can be compared with similar compounds such as:
N-acetyl-4-aminobenzenesulfonamide: Lacks the chloropropanamide moiety, resulting in different chemical reactivity and biological activity.
4-acetamidobenzenesulfonyl chloride: Contains a sulfonyl chloride group instead of the chloropropanamide moiety, leading to different applications and reactivity.
N-(4-{[4-(Acetylamino)phenyl]sulfinyl}phenyl)acetamide:
属性
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-2-chloropropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O4S/c1-7(12)11(16)13-9-3-5-10(6-4-9)19(17,18)14-8(2)15/h3-7H,1-2H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNYBSWVMALRQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1402778.png)
![6,8-Dibromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1402779.png)
![4-Chlorothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1402781.png)

![1-methyl-3-{[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1402787.png)

![5-Benzo[b]thiophen-3-ylmethylene-3-methyl-2-morpholin-4-yl-3,5-dihydro-imidazol-4-one](/img/structure/B1402793.png)

![6-Bromo-4,8-dihydro-2H-pyrido-[3,2-d][1,3]oxazin-2-one](/img/structure/B1402795.png)



![tert-Butyl 6,7-dihydro-2H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate](/img/structure/B1402800.png)
![[3-(2-Piperidin-1-ylethoxy)phenyl]-amine dihydrochloride](/img/structure/B1402801.png)
